2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound with the molecular formula C12H17NO It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups and a hydroxyl group at the 8th position
Mechanism of Action
Target of Action
The primary targets of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Biochemical Pathways
The biochemical pathways affected by this compound are not fully understood at this time. It is possible that this compound may interact with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and their downstream effects .
Result of Action
More research is needed to understand these effects in detail .
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with NADPH-generating enzymes and chaperones, influencing their activity and the overall antioxidant system . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving rats with rotenone-induced Parkinson’s disease, this compound was found to modulate the levels of apoptotic processes and enhance the functioning of the antioxidant system . These effects suggest that this compound can influence cell survival and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to antioxidant response elements (ARE) in the promoters of cytoprotective genes, thereby enhancing the expression of endogenous antioxidant enzymes . Additionally, it may interact with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antioxidant effects and modulation of cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of NADPH-generating enzymes, which are crucial for maintaining cellular redox balance . Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 8th position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroquinoline.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-one, while reduction may produce 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure with a hydroxyl group at the 6th position.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 8th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 8th position, combined with the three methyl groups, makes it particularly interesting for research in various fields.
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHFDWNPXCSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395015 | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61855-47-8 | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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